

Check Availability & Pricing

# Potential off-target effects of ACT-1004-1239

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B15605341

Get Quote

# **Technical Support Center: ACT-1004-1239**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **ACT-1004-1239**.

# Introduction to ACT-1004-1239

ACT-1004-1239 is a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Its primary mechanism of action is to block the binding and scavenging of the chemokines CXCL11 and CXCL12 by CXCR7.[2] This activity modulates the concentration gradients of these chemokines, which play a role in directional cell migration in immunological and oncological processes.[3] Preclinical and early clinical studies have shown that ACT-1004-1239 has immunomodulatory and promyelinating effects, suggesting its therapeutic potential in inflammatory demyelinating diseases such as multiple sclerosis.[2][4]

# Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **ACT-1004-1239**?

A1: **ACT-1004-1239** is a highly selective antagonist for the CXCR7 receptor.[1][2] While comprehensive public data on its screening against a wide panel of other receptors is limited, the available information emphasizes its selectivity. For instance, its potent activity at the human CXCR7 receptor is in the low nanomolar range.







Q2: Are there any known off-target interactions with other chemokine receptors, such as CXCR4?

A2: The discovery and preclinical development of **ACT-1004-1239** involved assessments of its activity on other receptors, including the structurally related chemokine receptor CXCR4. The high selectivity of **ACT-1004-1239** for CXCR7 suggests minimal cross-reactivity with CXCR4 at therapeutic concentrations. However, it is always recommended to empirically determine the effect on CXCR4 signaling in your specific experimental system if this interaction is a concern.

Q3: Has ACT-1004-1239 shown any significant off-target effects in preclinical safety studies?

A3: Preclinical evaluations and Phase 1 clinical trials have demonstrated a favorable safety and tolerability profile for **ACT-1004-1239**.[3][5] First-in-human studies showed the compound was safe and well-tolerated at doses up to 200 mg.[1][3] Furthermore, multiple-dose administration in healthy volunteers was also well-tolerated with no evidence of QTc interval prolongation, a common off-target cardiac liability.[4]

Q4: How is **ACT-1004-1239** metabolized, and do its metabolites have any known off-target activities?

A4: **ACT-1004-1239** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] The two major circulating metabolites in humans are M1 (a secondary amine metabolite from oxidative N-dealkylation) and M23 (a difluorophenyl isoxazole carboxylic acid metabolite from amide bond hydrolysis).[6] Currently, there is no publicly available information on the specific on-target or off-target pharmacological activities of these metabolites. When designing long-term in vivo studies, the potential for accumulation and activity of these metabolites should be considered.

# **Troubleshooting Guide**



| Observed Effect                                                                | Potential Cause                                                                                                                        | Recommended Action                                                                                                                                                     |
|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular phenotype not consistent with CXCR7 antagonism.            | Potential off-target activity at high concentrations.                                                                                  | Perform a dose-response curve to confirm the effect is concentration-dependent. Test for the effect in a cell line that does not express CXCR7.                        |
| Altered cell migration in a CXCR4-dependent manner.                            | Indirect effects on the CXCL12/CXCR4 axis due to potent CXCR7 antagonism, or potential minor CXCR4 interaction at high concentrations. | Directly measure CXCR4 signaling (e.g., calcium mobilization, β-arrestin recruitment) in the presence of ACT-1004-1239. Use a selective CXCR4 antagonist as a control. |
| Variability in experimental results between different batches of the compound. | Issues with compound purity or stability.                                                                                              | Verify the purity of the compound batch using analytical methods such as HPLC-MS. Ensure proper storage conditions are maintained.                                     |
| Inconsistent results in long-<br>term in vivo studies.                         | Contribution from active metabolites.                                                                                                  | If technically feasible,<br>synthesize and test the major<br>metabolites (M1 and M23) for<br>activity in relevant in vitro<br>assays.                                  |

# **Data Presentation**

Table 1: On-Target Potency of ACT-1004-1239

| Target | Species | Assay Type    | IC50 (nM) |
|--------|---------|---------------|-----------|
| CXCR7  | Human   | Not Specified | 3.2       |



This table will be updated as more specific quantitative off-target data becomes publicly available.

# **Experimental Protocols**

General Protocol for Assessing Off-Target Effects using a Counter-Screening Assay:

- Target Selection: Select a panel of relevant off-target receptors, ion channels, and enzymes.
   This panel should ideally include other chemokine receptors (e.g., CXCR4), and common safety pharmacology targets.
- Assay Format: Utilize validated functional or binding assays for each selected target. For example, radioligand binding assays for receptors, patch-clamp electrophysiology for ion channels, and enzymatic activity assays for enzymes.
- Compound Preparation: Prepare a stock solution of **ACT-1004-1239** in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
- Assay Execution: Perform the assays according to established protocols for each target.
   Include appropriate positive and negative controls.
- Data Analysis: Determine the IC50 or Ki values for ACT-1004-1239 at each off-target. A significant interaction is typically considered when there is >50% inhibition at a concentration of 10 μM or less.
- Selectivity Index Calculation: Calculate the selectivity index by dividing the off-target IC50 or Ki by the on-target (CXCR7) IC50. A higher selectivity index indicates a more selective compound.

# **Visualizations**



# Primary Signaling Pathway of ACT-1004-1239 Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of ACT-1004-1239 as a CXCR7 antagonist.



# Start: Unexpected Experimental Result Perform Dose-Response Curve Test in CXCR7-Negative Cell Line Conduct Broad Panel Off-Target Screen Analyze Data & Calculate Selectivity

# Experimental Workflow for Off-Target Assessment

Click to download full resolution via product page

Conclusion: Identify Potential Off-Target

Caption: Workflow for investigating potential off-target effects.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of ACT-1004-1239].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15605341#potential-off-target-effects-of-act-1004-1239]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com